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Compound of Interest

Compound Name: LDN-212854

Cat. No.: B608506 Get Quote

Audience: Researchers, scientists, and drug
development professionals.
Application Note: LDN-212854 as a Selective ALK2
Inhibitor
LDN-212854 is a potent and selective small molecule inhibitor of the Bone Morphogenetic

Protein (BMP) type I receptor kinase, Activin A receptor type I (ACVR1), also known as activin

receptor-like kinase 2 (ALK2).[1][2] It was developed as a more selective derivative of earlier

BMP inhibitors like dorsomorphin and LDN-193189.[3] LDN-212854 exhibits a strong bias for

ALK2 over other BMP type I receptors such as ALK1 and ALK3, and demonstrates significantly

greater selectivity for BMP receptors versus the closely related TGF-β and Activin type I

receptors (ALK4 and ALK5).[1][3][4]

This selectivity makes LDN-212854 a valuable chemical probe for dissecting the specific roles

of ALK2-mediated signaling in various biological processes.[3][5] Its primary application in

preclinical research is the in vivo inhibition of heterotopic ossification (HO), particularly in

mouse models of Fibrodysplasia Ossificans Progressiva (FOP).[1][6][7] FOP is a rare genetic

disorder caused by a gain-of-function mutation in the ACVR1 gene, leading to excessive bone

formation in soft tissues.[3][8][9] Studies have shown that intraperitoneal administration of
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LDN-212854 effectively prevents HO in these mouse models, highlighting its therapeutic

potential.[1][10]

Mechanism of Action: Inhibition of BMP/SMAD
Signaling
Bone Morphogenetic Proteins (BMPs) are signaling molecules that bind to a complex of type I

and type II serine/threonine kinase receptors on the cell surface.[11] This binding leads to the

phosphorylation and activation of the type I receptor, ALK2, which in turn phosphorylates

intracellular signaling proteins known as SMADs (specifically SMAD1, SMAD5, and SMAD8).

[12][13] These phosphorylated SMADs then form a complex with SMAD4, translocate into the

nucleus, and regulate the transcription of target genes involved in processes like osteogenesis.

[12]

LDN-212854 acts as an ATP-competitive inhibitor, binding to the kinase domain of ALK2.[3][8]

[14] This action blocks the phosphorylation of SMAD1/5/8, thereby inhibiting the downstream

signaling cascade that leads to bone formation.[1][5] Its high selectivity for ALK2 minimizes off-

target effects on other signaling pathways, such as the TGF-β pathway which utilizes ALK5.[1]

[3]
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Caption: Mechanism of LDN-212854 action on the BMP/SMAD signaling pathway.

Quantitative Data Summary
The potency and selectivity of LDN-212854 have been characterized in various kinase assays.

The following table summarizes its inhibitory activity.

Target Kinase IC₅₀ (nM)
Selectivity Fold (vs.
ALK2)

Reference

ALK2 (ACVR1) 1.3 1 [2]

ALK1 (ACVRL1) ~2.6 ~2 [2]

ALK3 (BMPR1A) 85.8 ~66 [2]

ALK4 (ACVR1B) >21,400 >16,400 [2]

ALK5 (TGFBR1) 9,275 ~7,135 [2]

Experimental Protocol: Intraperitoneal (IP) Injection
in Mice
This protocol details the preparation and intraperitoneal administration of LDN-212854 for in

vivo studies in mice, based on established methodologies.[1][10]

Materials and Reagents
LDN-212854 powder

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG300)

Tween-80 (Polysorbate 80)

Sterile 0.9% Saline

Sterile 1.5 mL microcentrifuge tubes
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1 mL syringes

25-27 gauge needles[15]

70% ethanol for disinfection

Appropriate Personal Protective Equipment (PPE)

Reagent Preparation (Vehicle and Dosing Solution)
LDN-212854 is prepared in a vehicle suitable for IP injection to ensure solubility and

bioavailability.

Vehicle Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[10]

Preparation Steps:

To prepare 1 mL of the final dosing solution, add the solvents sequentially in a sterile

microcentrifuge tube.

Add 100 µL of DMSO to the required amount of LDN-212854 powder. Vortex until fully

dissolved.

Add 400 µL of PEG300 to the solution. Mix thoroughly until the solution is clear.

Add 50 µL of Tween-80. Mix thoroughly until the solution is clear.

Add 450 µL of sterile 0.9% saline to bring the final volume to 1 mL. Mix thoroughly.

The mixed solution should be used immediately for optimal results.[2] A fresh solution should

be prepared for each injection day.

Note: The amount of LDN-212854 powder depends on the desired final concentration. For a 6

mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 1.5

mg/mL.

Dosing Regimen
Dosage: 6 mg/kg body weight.[1][10]
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Frequency: Twice daily (approximately 12 hours apart).[1][10]

Duration: Varies by study design, typically ranging from 10 days to 4 weeks.[10]

Intraperitoneal Injection Procedure
All procedures must be performed in accordance with institutional animal care and use

committee (IACUC) guidelines.

Animal Restraint: Securely restrain the mouse using an appropriate technique (e.g., scruffing

the neck) to expose the abdomen. Position the mouse in dorsal recumbency with its head

tilted slightly downward. This causes the abdominal organs to shift cranially, reducing the risk

of puncture.[16]

Injection Site Identification: The preferred injection site is the lower right quadrant of the

abdomen.[15][16] This location avoids the cecum (typically on the left side) and the bladder.

Disinfection: Disinfect the injection site with a 70% ethanol wipe.[16]

Needle Insertion: Using a 25-27G needle, insert the needle with the bevel facing up at a 30-

45 degree angle to the abdominal wall.[15][16]

Aspiration: Gently pull back on the syringe plunger (aspirate) to ensure the needle has not

entered a blood vessel (no blood should appear) or an organ like the bladder (no urine

should appear).[16] If fluid is aspirated, withdraw the needle and reinject at a different site

with a fresh needle and syringe.

Injection: Once correct placement in the peritoneal cavity is confirmed, slowly and steadily

depress the plunger to inject the full volume.

Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor

the animal for any immediate adverse reactions.

Example Experimental Workflow: In Vivo Efficacy in
an FOP Mouse Model
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This workflow outlines a typical experiment to assess the efficacy of LDN-212854 in preventing

injury-induced heterotopic ossification in a conditional Acvr1R206H mouse model of FOP.[1][9]

1. Animal Model
Conditional Acvr1R206H FOP mice

2. HO Induction
Intramuscular Ad.Cre injection

to induce Acvr1R206H expression
and muscle injury

3. Group Allocation (n=X per group)
Randomly assign mice to treatment cohorts

Vehicle Control Group
IP Injection, twice daily

LDN-212854 Group
6 mg/kg IP Injection, twice daily

4. Treatment Period
Administer treatments for a defined period

(e.g., 4 weeks)

5. Outcome Assessment
Monitor HO formation

In Vivo Imaging
(X-ray, micro-CT)

Ex Vivo Analysis
(Histology, Alizarin Red/

Alcian Blue Staining)

6. Data Analysis
Quantify HO volume and compare

treatment groups
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Click to download full resolution via product page

Caption: Workflow for testing LDN-212854 efficacy in a mouse model of FOP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Intraperitoneal
Administration of LDN-212854 in Mice]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608506#intraperitoneal-injection-protocol-for-ldn-
212854-in-mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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